molecular formula C13H21NO6 B558316 (S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid CAS No. 132286-79-4

(S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid

Cat. No. B558316
M. Wt: 287.31 g/mol
InChI Key: VNZYUMCXQWYCAW-VIFPVBQESA-N
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Description

Tert-butoxycarbonyl (Boc) protected amino acids are commonly used in peptide synthesis . They are a type of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) . The Boc group is used to protect the amino group during peptide synthesis, preventing unwanted reactions .


Synthesis Analysis

The synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs) is typically achieved by simple neutralization of imidazolium hydroxide with commercially available Boc-protected amino acids . The resulting protected AAILs can be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of Boc-protected amino acids generally includes an amino acid backbone with a tert-butoxycarbonyl (Boc) group attached to the amino group . The exact structure would depend on the specific amino acid being used.


Chemical Reactions Analysis

Boc-protected amino acids can be used in peptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .


Physical And Chemical Properties Analysis

The neat Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature . All of the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .

Scientific Research Applications

Synthesis of Non-natural Alpha-amino Acids

A general method utilizes tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate, obtained from l-glutamic acid, for synthesizing enantiopure non-natural alpha-amino acids. This process, through Wittig reaction, facilitates the creation of various delta, epsilon-unsaturated alpha-amino acids, including the synthesis of (S)-2-amino-oleic acid (Constantinou-Kokotou, V., Magrioti, V., Markidis, T., & Kokotos, G., 2001).

Anticancer Agents Design

The synthesis of functionalized amino acid derivatives aims to design new anticancer agents. Compounds synthesized from such amino acids have shown cytotoxicity against human cancer cell lines, highlighting their potential in cancer treatment (Kumar, V., Mudgal, M. M., Rani, N., Jha, A., Jaggi, M., Singh, A. T., Sanna, V., Singh, P., Sharma, P., Irchhaiya, R., & Burman, A., 2009).

Chiral Monomer Synthesis

The compound is instrumental in synthesizing a chiral monomer precursor for AABB-type stereoregular polyamide. Derived from natural amino acids like L-glutamic acid and L-alanine, this approach underscores the compound's role in developing advanced polymeric materials (Gómez, R. V., Orgueira, H., & Varela, O., 2003).

Enzyme Inhibition Studies

Research into sulfur-containing compounds from pineapple fruit, which share a structural similarity with (S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid, has led to the discovery of potential skin whitening agents and anti-browning agents for pineapple juice due to their inhibitory activities against tyrosinase (Zheng, Z.-P., Ma, J., Cheng, K.-W., Chao, J., Zhu, Q., Chang, R., Zhao, M., Lin, Z.-x., & Wang, M., 2010).

Safety And Hazards

Boc-protected amino acids are generally considered safe for use in laboratory settings, but appropriate safety precautions should be taken. They are typically labeled with the GHS07 pictogram and carry the hazard statements H315, H319, and H335 .

Future Directions

The use of Boc-protected amino acids in peptide synthesis is a well-established field, but there is always room for improvement and innovation. Future research may focus on developing more efficient synthesis methods, exploring new applications, or improving the properties of these compounds .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZYUMCXQWYCAW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201152115
Record name 5-(2-Propen-1-yl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid

CAS RN

132286-79-4
Record name 5-(2-Propen-1-yl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132286-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Propen-1-yl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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